Methyl 2,2,2-trichloroethyl butanedioate

Description

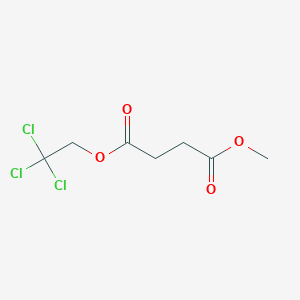

Methyl 2,2,2-trichloroethyl butanedioate is an ester derivative of succinic acid (butanedioic acid), featuring a methyl ester group and a 2,2,2-trichloroethyl ester group. Its structure is O=C(OCH2CCl3)CH2CH2COOCH3, combining halogenated and non-halogenated ester functionalities.

Properties

CAS No. |

141140-78-5 |

|---|---|

Molecular Formula |

C7H9Cl3O4 |

Molecular Weight |

263.5 g/mol |

IUPAC Name |

1-O-methyl 4-O-(2,2,2-trichloroethyl) butanedioate |

InChI |

InChI=1S/C7H9Cl3O4/c1-13-5(11)2-3-6(12)14-4-7(8,9)10/h2-4H2,1H3 |

InChI Key |

QKIJJNFIBPAIMD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(=O)OCC(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2,2-trichloroethyl butanedioate typically involves the esterification of butanedioic acid with methanol in the presence of an acid catalyst, followed by the introduction of the 2,2,2-trichloroethyl group. One common method involves the reaction of butanedioic acid with methanol in the presence of sulfuric acid to form dimethyl butanedioate. This intermediate is then reacted with 2,2,2-trichloroethanol in the presence of a base such as sodium hydroxide to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,2-trichloroethyl butanedioate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield butanedioic acid and 2,2,2-trichloroethanol.

Reduction: The trichloroethyl group can be reduced to a 2,2-dichloroethyl or 2-chloroethyl group using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atoms in the trichloroethyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

Hydrolysis: Butanedioic acid and 2,2,2-trichloroethanol.

Reduction: Methyl 2,2-dichloroethyl butanedioate or methyl 2-chloroethyl butanedioate.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2,2-trichloroethyl butanedioate has several applications in scientific research:

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

Medicine: Investigated for its potential use as a prodrug, where the trichloroethyl group can be metabolized to release active compounds.

Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of methyl 2,2,2-trichloroethyl butanedioate involves its interaction with biological molecules. The trichloroethyl group can undergo metabolic transformations, leading to the release of active compounds that interact with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Functional Group and Reactivity

- Methyl 2,2,2-Trichloroethyl Butanedioate: Contains two ester groups (methyl and trichloroethyl) attached to a succinate backbone.

- Methyl Trichloroacetimidate (CAS 5919-74-4) : An imidate ester with a trichloromethyl group. Unlike traditional esters, imidates are highly reactive in nucleophilic substitutions, making them valuable in peptide synthesis and glycosylation reactions .

- Methyl Laurate (Dodecanoic Acid Methyl Ester, CAS 111-82-0): A simple fatty acid methyl ester with a long alkyl chain, exhibiting low reactivity and common use in biodiesel and flavoring agents .

Physical Properties (Hypothetical Comparison)

Stability and Environmental Impact

- Halogenated Esters : The trichloroethyl group in the target compound may confer resistance to microbial degradation, posing environmental persistence risks. This contrasts with methyl laurate, which is biodegradable .

- Reactivity : Methyl trichloroacetimidate’s imidate group is more reactive than conventional esters, enabling its use in forming carbon-nitrogen bonds . The target compound’s ester groups are likely less reactive but more thermally stable.

Research Findings and Gaps

- Potential uses could include plasticizers or intermediates in agrochemical synthesis.

- Toxicity Data: No toxicity or ecotoxicity studies for this compound are available in the provided evidence. In contrast, methyl laurate is generally recognized as safe (GRAS) for food applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.